Physicochemical properties of 3-Allylpyrrolidin-2-one
Physicochemical properties of 3-Allylpyrrolidin-2-one
An In-depth Technical Guide to the Physicochemical Properties of 3-Allylpyrrolidin-2-one
Introduction
The pyrrolidin-2-one (γ-lactam) motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This five-membered heterocyclic ring system offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability, making it a fertile ground for the development of novel therapeutics.[3][4] Within this class, 3-Allylpyrrolidin-2-one emerges as a compound of significant interest. Its structure combines the stable lactam core with a versatile allyl group, providing a reactive handle for further chemical modification and a three-dimensional architecture that is increasingly sought after in modern drug design to "escape flatland".[5]
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Allylpyrrolidin-2-one. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's molecular structure, key physical constants, and spectroscopic profile. Furthermore, it outlines detailed experimental protocols for the determination of these properties and contextualizes their importance within the framework of absorption, distribution, metabolism, and excretion (ADME) principles and established drug-likeness rules.
Molecular Identity and Structure
The fundamental identity of a compound is the bedrock of all further physicochemical analysis. The structural features of 3-Allylpyrrolidin-2-one are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-(prop-2-en-1-yl)pyrrolidin-2-one | - |
| Molecular Formula | C₇H₁₁NO | [6] |
| Molecular Weight | 125.17 g/mol | [6] |
| Canonical SMILES | C=CC[C@H]1CCNC1=O | [6] |
| InChIKey | ACTADZRWFWGQHL-ZCFIWIBFSA-N | [6] |
| CAS Number | Not broadly assigned; specific isomers may have numbers. | - |
2D Chemical Structure:
(A 2D rendering shows a five-membered ring containing one nitrogen atom. A double bond (ketone) is attached to the carbon adjacent to the nitrogen. On the third carbon of the ring (C3), an allyl group (-CH₂-CH=CH₂) is attached. The nitrogen atom is bonded to a hydrogen atom.)
Core Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems.[7] Since extensive experimental data for 3-Allylpyrrolidin-2-one is not compiled in public databases, the following table presents a combination of computed values for structurally similar isomers and estimated values derived from the parent compound, 2-pyrrolidinone.
| Property | Value / Description | Method / Source | Significance in Drug Development |
| Physical Form | Expected to be a liquid or low-melting solid at room temperature. | Estimation based on 2-pyrrolidinone.[8] | Affects formulation, handling, and storage. |
| Boiling Point | ~245 - 255 °C | Estimation based on 2-pyrrolidinone (245 °C).[8] | A measure of volatility; important for purification and stability. |
| Melting Point | ~20 - 30 °C | Estimation based on 2-pyrrolidinone (23-25 °C).[8] | Defines the solid-to-liquid phase transition temperature. |
| logP (Octanol/Water) | 1.1 | Computed (XLogP3 for isomer).[6] | Key measure of lipophilicity; critical for membrane permeability and solubility balance.[7][9] |
| Aqueous Solubility | Miscible to moderately soluble. | Estimation based on 2-pyrrolidinone (miscible).[10] | Essential for absorption and achieving therapeutic concentrations in plasma.[9] |
| pKa (Acidic) | ~17 | Predicted. | The lactam N-H is very weakly acidic and not ionizable under physiological conditions. |
| pKa (Basic) | Not applicable. | - | Lacks a basic functional group for protonation at physiological pH. |
| H-Bond Donors | 1 (from the N-H group) | Computed.[7] | Influences solubility and target binding interactions. |
| H-Bond Acceptors | 1 (from the C=O group) | Computed.[7] | Influences solubility and target binding interactions. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Computed for isomer.[6] | Correlates with passive molecular transport through membranes. |
| Rotatable Bonds | 2 | Computed. | A measure of molecular flexibility, which can impact receptor binding affinity. |
Spectroscopic Characterization Profile
Spectroscopic analysis is indispensable for the unambiguous identification and structural confirmation of a molecule. The predicted spectral data for 3-Allylpyrrolidin-2-one are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals corresponding to the different hydrogen environments. Key signals would include:
-
A broad singlet for the amide proton (N-H ), typically in the range of 6-8 ppm.
-
A multiplet for the vinyl proton (-CH=CH₂), around 5.7-5.9 ppm.
-
Two doublets of doublets for the terminal vinyl protons (=CH₂), around 5.0-5.2 ppm.
-
A multiplet for the allylic protons (-CH₂ -CH=), around 2.4-2.6 ppm.
-
A series of complex multiplets for the three protons on the pyrrolidinone ring (C3-H , C4-H₂ , C5-H₂ ).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 7 distinct carbon signals:
-
A signal for the carbonyl carbon (C =O) in the range of 175-180 ppm.
-
Two signals for the alkene carbons (C H=C H₂) between 115 and 135 ppm.
-
Four signals for the sp³ hybridized carbons of the allyl group and the pyrrolidinone ring.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.[11]
-
A strong, sharp absorption band for the lactam carbonyl (C=O ) stretch, expected around 1680-1700 cm⁻¹.
-
A moderate absorption for the N-H stretch, typically around 3200 cm⁻¹.
-
A medium-intensity band for the vinyl C=C stretch near 1640 cm⁻¹.
-
-
MS (Mass Spectrometry): Electron Impact (EI) mass spectrometry would be used to determine the molecular mass and fragmentation pattern.[12]
-
The molecular ion peak [M]⁺ would be observed at an m/z of 125.
-
Common fragmentation pathways would likely include the loss of the allyl group (m/z 41), resulting in a significant fragment at m/z 84.
-
Experimental Determination of Key Properties
To ensure scientific rigor, computed or estimated values must be confirmed experimentally. The following section details standardized protocols for determining critical physicochemical parameters.
Workflow for LogP Determination via Shake-Flask Method
Caption: Shake-Flask method workflow for LogP determination.
Protocol 4.1: Determination of LogP (Shake-Flask Method)
The shake-flask method remains the gold-standard for LogP determination due to its direct measurement of partitioning.[9]
-
Solvent Preparation: Prepare two phases: n-octanol saturated with water (or a relevant buffer, e.g., pH 7.4 phosphate buffer) and water (or buffer) saturated with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.
-
Compound Addition: A precisely weighed amount of 3-Allylpyrrolidin-2-one is dissolved in the aqueous phase to create a stock solution of known concentration.
-
Partitioning: A known volume of the aqueous stock solution and an equal volume of the pre-saturated n-octanol are combined in a glass flask or vial.
-
Equilibration: The mixture is agitated (e.g., on a mechanical shaker) at a constant temperature (typically 25 °C) for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to accelerate this process and ensure a clean separation.
-
Quantification: A sample is carefully removed from each phase. The concentration of the compound in both the aqueous and organic layers is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (LogP).
Protocol 4.2: Determination of Thermodynamic Aqueous Solubility
-
Sample Preparation: An excess amount of solid or liquid 3-Allylpyrrolidin-2-one is added to a known volume of aqueous buffer (e.g., pH 7.4 PBS) in a glass vial. The excess is necessary to ensure that a saturated solution is formed.
-
Equilibration: The vial is sealed and agitated at a constant temperature for an extended period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to remove all undissolved solid/liquid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate (the saturated solution) is measured using a validated analytical method like LC-MS/MS.
-
Reporting: The result is reported as the thermodynamic solubility in units such as µg/mL or µM.
Implications for Drug Discovery and Development
The ultimate goal of characterizing physicochemical properties is to predict a compound's potential for success as a drug candidate.[13] These properties are intrinsically linked to a drug's ADME profile.
Relationship Between Physicochemical Properties and ADME
Caption: Influence of core physicochemical properties on ADME.
Analysis via Lipinski's Rule of 5
Lipinski's Rule of 5 is a widely used guideline to assess the drug-likeness of a chemical compound and its potential for oral bioavailability.[7] 3-Allylpyrrolidin-2-one exhibits a highly favorable profile according to these rules:
-
Molecular Weight: 125.17 g/mol (Criterion: ≤ 500 Da). PASS.
-
LogP: ~1.1 (Criterion: ≤ 5). PASS.
-
Hydrogen Bond Donors: 1 (Criterion: ≤ 5). PASS.
-
Hydrogen Bond Acceptors: 1 (Criterion: ≤ 10). PASS.
The compound's adherence to all four criteria suggests it resides in a region of chemical space associated with good absorption and permeation properties. The pyrrolidine scaffold provides a rigid, three-dimensional structure that can facilitate specific interactions with biological targets, an advantage over flat, aromatic systems.[2][5]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3-Allylpyrrolidin-2-one should always be consulted, general precautions based on related pyrrolidinone structures are prudent.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14][15]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[15] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[14]
Disclaimer: This information is provided for guidance and is based on the properties of structurally related compounds. A compound-specific Safety Data Sheet (SDS) must be obtained and reviewed prior to any handling, storage, or use.
Conclusion
3-Allylpyrrolidin-2-one is a molecule with significant potential in the field of drug discovery. Its physicochemical profile, characterized by a low molecular weight, balanced lipophilicity (LogP ≈ 1.1), and excellent compliance with Lipinski's Rule of 5, marks it as a promising starting point for synthetic programs. The presence of the pyrrolidin-2-one core provides a proven structural motif, while the allyl group offers a versatile point for chemical elaboration. The data and protocols presented in this guide provide a foundational understanding for researchers, enabling informed decisions in the design and development of novel therapeutics based on this valuable scaffold. Experimental verification of the estimated properties is a critical next step in any research and development endeavor.
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 6. (3R)-3-prop-1-en-2-ylpyrrolidin-2-one | C7H11NO | CID 93503152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 8. 2-Pyrrolidinone CAS#: 616-45-5 [m.chemicalbook.com]
- 9. books.rsc.org [books.rsc.org]
- 10. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. enamine.enamine.net [enamine.enamine.net]
